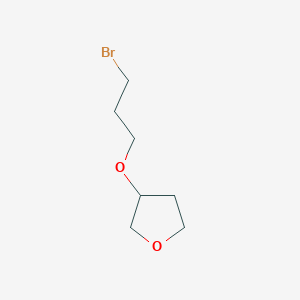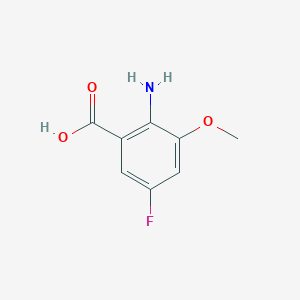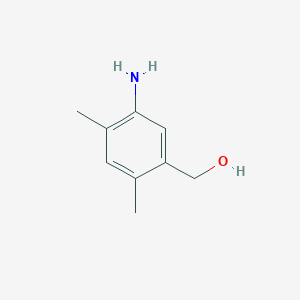![molecular formula C7H5BrN2O B1524583 3-溴-1H-吡咯并[2,3-b]吡啶-5-醇 CAS No. 1190322-52-1](/img/structure/B1524583.png)
3-溴-1H-吡咯并[2,3-b]吡啶-5-醇
描述
“3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol” is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is also identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Synthesis Analysis
The synthesis of “3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol” involves a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . The compound 4h, for instance, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Molecular Structure Analysis
The molecular formula of “3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol” is C7H5BrN2 . Its average mass is 197.032 Da and its monoisotopic mass is 195.963608 Da .Chemical Reactions Analysis
“3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol” is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It is also identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor .科学研究应用
癌症研究:FGFR 抑制剂
3-溴-1H-吡咯并[2,3-b]吡啶-5-醇: 作为一种成纤维细胞生长因子受体(FGFR)抑制剂,其潜力已得到研究 。FGFR 与多种类型的癌症有关,其异常激活会导致肿瘤进展。 该化合物的衍生物对 FGFR1、FGFR2 和 FGFR3 显示出有效的抑制活性,其中一种衍生物(化合物 4h)对乳腺癌细胞的增殖、凋亡、迁移和侵袭具有显著作用 .
心血管疾病:血管生成调节
该化合物在调节血管生成(新血管形成过程)中的作用,在心血管疾病的背景下至关重要。 通过影响参与血管生成的 FGFR 途径,3-溴-1H-吡咯并[2,3-b]吡啶-5-醇衍生物可能用于开发治疗血管生成是一个因素的疾病 .
糖尿病治疗:血糖调节
虽然没有直接证据表明3-溴-1H-吡咯并[2,3-b]吡啶-5-醇在糖尿病治疗中的作用,但其在合成 FGFR 抑制剂中的作用表明其在调节血糖水平方面具有潜在的应用。 FGFR 途径与可能成为治疗糖尿病相关症状目标的代谢过程有关 .
器官发育:信号转导途径
该化合物参与 FGFR 信号通路也表明其在器官发育中的相关性。FGFR 在细胞增殖和迁移中起着重要作用,这对器官发育至关重要。 对3-溴-1H-吡咯并[2,3-b]吡啶-5-醇的研究可以导致对先天性畸形和发育障碍的见解 .
VEGFR-2 抑制剂:抗血管生成疗法
3-溴-1H-吡咯并[2,3-b]吡啶-5-醇: 用于合成有效的 VEGFR-2 抑制剂 。VEGFR-2 是血管生成中的另一个关键靶点,该受体的抑制剂在治疗以异常血管生长为特征的疾病(如某些类型的癌症)中具有价值。
药物开发:合成中间体
该化合物是合成其他药理活性分子的中间体。 例如,它已被鉴定为生产维奈克拉克斯(一种用于癌症治疗的选择性 BCL-2 抑制剂)的前体 。其作为药物合成中的构建块的作用突出了其在药物研究中的重要性。
作用机制
Target of Action
The primary targets of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs usually undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 3-bromo-1h-pyrrolo[2,3-b]pyridin-5-ol prevents this process, thereby inhibiting the activation of fgfrs .
Biochemical Pathways
The inhibition of FGFRs by 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate various biological processes, including cell proliferation and migration, angiogenesis, and other processes .
Result of Action
The inhibition of FGFRs by 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol results in significant biological effects. In vitro, it has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .
生化分析
Biochemical Properties
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are characterized by the binding of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol to the active sites of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition is significant in the context of cancer research, as abnormal activation of FGFR signaling is associated with various types of tumors .
Cellular Effects
The effects of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol on cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival . Additionally, 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol influences gene expression by modulating the activity of transcription factors involved in these pathways.
Molecular Mechanism
At the molecular level, 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol exerts its effects through direct binding interactions with FGFRs. This binding leads to the inhibition of receptor dimerization and autophosphorylation, which are essential steps in the activation of downstream signaling cascades . By preventing these processes, 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol effectively disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism . It is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This metabolism can affect the compound’s bioavailability and efficacy, making it essential to consider these pathways in the development of therapeutic applications.
Transport and Distribution
Within cells and tissues, 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which can impact its therapeutic effects. Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol in clinical settings .
Subcellular Localization
The subcellular localization of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is primarily within the cytoplasm, where it interacts with its target receptors and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action . The activity and function of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol are closely linked to its subcellular distribution, making it a critical factor in its biochemical and therapeutic effects.
属性
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-10-7-5(6)1-4(11)2-9-7/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZBSFDUWWUMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride](/img/structure/B1524500.png)


![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B1524506.png)

![Tert-butyl 1-(hydrazinecarbonyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524511.png)

![decahydro-1H-pyrrolo[3,4-a]indolizine](/img/structure/B1524514.png)
![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)


![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)


